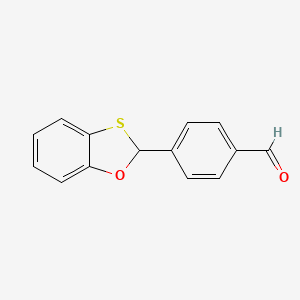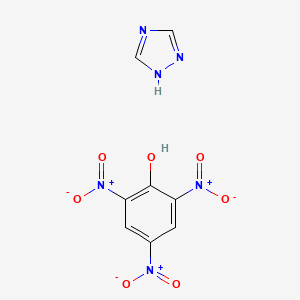
4-(2H-1,3-Benzoxathiol-2-yl)benzaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(2H-1,3-Benzoxathiol-2-yl)benzaldehyde is an organic compound that belongs to the class of benzoxathioles This compound features a benzaldehyde moiety attached to a benzoxathiole ring system Benzoxathioles are heterocyclic compounds containing both sulfur and oxygen atoms in their ring structure
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2H-1,3-Benzoxathiol-2-yl)benzaldehyde typically involves the reaction of 2-mercaptobenzoxazole with benzaldehyde under specific conditions. One common method includes:
Reactants: 2-mercaptobenzoxazole and benzaldehyde.
Solvent: Dimethyl sulfoxide (DMSO).
Catalyst: Anhydrous potassium carbonate (K2CO3).
Reaction Conditions: The mixture is refluxed for several hours to yield the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using continuous flow reactors, and ensuring high purity and yield through advanced purification techniques.
Analyse Chemischer Reaktionen
Types of Reactions
4-(2H-1,3-Benzoxathiol-2-yl)benzaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The benzoxathiole ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Electrophilic substitution reactions often use reagents like halogens (e.g., bromine) and acids (e.g., sulfuric acid).
Major Products Formed
Oxidation: 4-(2H-1,3-Benzoxathiol-2-yl)benzoic acid.
Reduction: 4-(2H-1,3-Benzoxathiol-2-yl)benzyl alcohol.
Substitution: Various substituted benzoxathioles depending on the electrophile used.
Wissenschaftliche Forschungsanwendungen
4-(2H-1,3-Benzoxathiol-2-yl)benzaldehyde has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the development of advanced materials, including polymers and dyes.
Wirkmechanismus
The mechanism of action of 4-(2H-1,3-Benzoxathiol-2-yl)benzaldehyde is not fully understood. it is believed to interact with various molecular targets and pathways:
Molecular Targets: Potential targets include enzymes and receptors involved in cellular processes.
Pathways Involved: The compound may modulate signaling pathways related to cell growth and apoptosis, contributing to its potential anticancer activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Benzothiazole: A related compound with a sulfur atom in the ring structure.
Benzoxazole: Similar structure but with an oxygen atom instead of sulfur.
Benzimidazole: Contains nitrogen in the ring structure and is known for its biological activities.
Uniqueness
4-(2H-1,3-Benzoxathiol-2-yl)benzaldehyde is unique due to the presence of both sulfur and oxygen atoms in its ring structure, which imparts distinct chemical and biological properties
Eigenschaften
CAS-Nummer |
58948-50-8 |
|---|---|
Molekularformel |
C14H10O2S |
Molekulargewicht |
242.29 g/mol |
IUPAC-Name |
4-(1,3-benzoxathiol-2-yl)benzaldehyde |
InChI |
InChI=1S/C14H10O2S/c15-9-10-5-7-11(8-6-10)14-16-12-3-1-2-4-13(12)17-14/h1-9,14H |
InChI-Schlüssel |
GVVQTBRPHRLFRJ-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C(=C1)OC(S2)C3=CC=C(C=C3)C=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Tributyl[2-(3,3-dimethyloxiran-2-YL)-2-methylpropoxy]stannane](/img/structure/B14598872.png)




![3-Chloro-4-(chloromethyl)-1-[3-(methanesulfonyl)phenyl]pyrrolidin-2-one](/img/structure/B14598901.png)




![10-(Aminomethyl)bicyclo[4.3.1]decan-10-ol](/img/structure/B14598943.png)
![6-bromo-2-[(2,4-dinitrophenyl)methyl]-1H-benzimidazole](/img/structure/B14598945.png)

![4-Chloro-2-[(phenylsulfanyl)methyl]phenol](/img/structure/B14598961.png)
